FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

Descripción general

Descripción

Furfurylamine, alpha-benzyl-N-ethyl- is an organic compound with the chemical formula C14H17NO. It is a colorless to pale yellow liquid with a strong odor. This compound is used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Furfurylamine, alpha-benzyl-N-ethyl- can be synthesized through the reductive amination of furfural with ammonia . This process involves the reaction of furfural with ammonia in the presence of a reducing agent, typically under mild synthetic conditions supported by microwave radiation . The reaction time, solvent, and amounts of the substrates are optimized to achieve good yields .

Industrial Production Methods

In industrial settings, the production of furfurylamine, alpha-benzyl-N-ethyl- often involves the use of effective coupling reagents such as DMT/NMM/TsO− or EDC . These reagents facilitate the formation of ester and amide derivatives containing furan rings, which are then further processed to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Furfurylamine, alpha-benzyl-N-ethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include:

Oxides: Formed through oxidation.

Amines: Formed through reduction.

Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Furfurylamine serves as a crucial building block in the synthesis of various organic compounds. It can undergo multiple chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives. For instance, it can be oxidized to produce corresponding oxides or reduced to generate amines.

Biopolymer Synthesis

In biopolymer research, furfurylamines are utilized as monomers. They play a significant role in creating biopolymers that may have applications in materials science and environmental sustainability .

Pharmaceutical Applications

Drug Development

Furfurylamine has been investigated for its potential therapeutic properties. Research indicates that it may interact with specific biological targets, modulating enzyme activities and influencing various biological pathways. This makes it a candidate for further studies in drug development.

Pharmacological Activity

The compound has been studied for its pharmacological activities, including its interactions with biomolecules that could lead to new drug formulations . Its derivatives are also explored for their potential as active pharmaceutical ingredients.

Industrial Applications

Curing Agents for Epoxy Resins

Furfurylamine derivatives are employed as curing agents in epoxy resin formulations. Their presence enhances the thermal and mechanical properties of the resins, making them suitable for various industrial applications .

Production of Polymers and Resins

The compound is also used in producing polymers and resins, contributing to the development of materials with desirable properties for construction and manufacturing .

Environmental Research

Sustainable Chemical Processes

The use of transaminases (TAms) for the amination of furfural derivatives is being explored as a sustainable method for synthesizing furfurylamines. This biocatalytic approach allows for high-yielding reactions under mild conditions, reducing by-product formation and enhancing sustainability in chemical processes .

Mecanismo De Acción

The mechanism of action of furfurylamine, alpha-benzyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to furfurylamine, alpha-benzyl-N-ethyl- include:

Furfurylamine: An aromatic amine typically formed by the reductive amination of furfural with ammonia.

Furan-2-ylmethanethiol: The corresponding thiol derivative.

Furfuryl alcohol: The corresponding alcohol derivative.

2-Furoic acid: The corresponding carboxylic acid derivative.

Uniqueness

Furfurylamine, alpha-benzyl-N-ethyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and utility in scientific research and industrial applications.

Actividad Biológica

Furfurylamine, alpha-benzyl-N-ethyl- is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

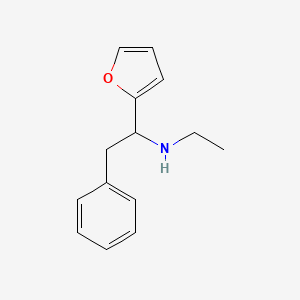

Furfurylamine, alpha-benzyl-N-ethyl- is characterized by a furan ring structure with an ethyl and a benzyl group attached to the nitrogen atom. This configuration enhances its reactivity and potential applications in organic synthesis and biological interactions. The compound is classified as toxic if ingested and can cause skin irritation upon contact.

The biological activity of furfurylamine, alpha-benzyl-N-ethyl- is primarily attributed to its interaction with various biomolecules. It can modulate the activity of specific proteins or enzymes, leading to diverse biological responses. The exact mechanism remains under investigation, but it is believed that the compound may influence pathways involved in cellular signaling and metabolic processes.

Biological Activity Overview

Research has indicated that furfurylamine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that furfurylamines may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Cytotoxic Effects : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis .

Anticancer Activity

A study evaluated the cytotoxic effects of several furfurylamine derivatives on human cancer cell lines. Among them, alpha-benzyl-N-ethyl-furfurylamine exhibited significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway.

Antimicrobial Studies

Research conducted on the antimicrobial properties of furfurylamine derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating promising antibacterial potential .

Data Table: Biological Activities of Furfurylamine Derivatives

| Activity | Cell Line/Bacteria | IC50/MIC Value | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 12 µM | |

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | |

| Antimicrobial | Escherichia coli | 32 µg/mL |

Toxicological Considerations

While exploring the biological activities of furfurylamines, it is crucial to consider their toxicological profiles. The compound has been classified as toxic upon ingestion and can cause skin irritation. Studies have indicated potential immunotoxic effects following exposure, necessitating careful handling in laboratory settings .

Propiedades

IUPAC Name |

N-ethyl-1-(furan-2-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNSQAREZKLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-70-0 | |

| Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: T5OJ BYM2&1R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.